8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Description
The compound 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene (hereafter referred to as Compound A) features a highly substituted tricyclic borazaronium core. Key structural attributes include:
- Tricyclic framework: A fused [7.3.0.0³,⁷]dodeca-pentaene system with boron (B), nitrogen (N), and azonia (N⁺) atoms .
- Substituents:
- 4-Chlorophenyl group at position 6.
- Two fluorine atoms at position 2.
- Two iodine atoms at positions 5 and 11.
- Four methyl groups at positions 4, 6, 10, and 12.
- Electronic features: The boron atom and azonia group contribute to a polarized electronic structure, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BClF2I2N2/c1-9-16(24)11(3)26-18(9)15(13-5-7-14(21)8-6-13)19-10(2)17(25)12(4)27(19)20(26,22)23/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMJDRMQZMPDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C)C4=CC=C(C=C4)Cl)C)I)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BClF2I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene” typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and various reagents to introduce the difluoro, diiodo, and tetramethyl groups. Common reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound B : 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Core : Similar tricyclic system but lacks boron and azonia groups.
- Substituents :
- 4-Chlorophenyl at position 12.
- Methyl and phenyl groups at positions 7 and 10.
Compound C : 12-Dimethylamino-2,2-difluoro-8-phenyl-1λ⁵,3-diaza-2λ⁴-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium
- Core: Boron-containing tricyclic system with azonia and dimethylamino groups.
- Substituents: Phenyl at position 7. Two fluorine atoms at position 2. Dimethylamino group at position 12.
- Key differences: Replacement of iodine (Compound A) with dimethylamino alters solubility and steric bulk.
Halogen-Substituted Analogues
Compound D : 4-(4,4-Difluoro-1,3,5,7-tetramethyl-3a-aza-4a-azonia-4-borata-s-indacen-8-yl)-benzonitrile
- Core : Smaller indacene-based borazaronium system.
- Substituents :
- Benzonitrile at position 8.
- Two fluorine atoms and four methyl groups.
- Key differences : Simplified core reduces conformational rigidity compared to Compound A.
Data Table: Structural and Physicochemical Comparison
Structural Similarity and Activity
- 3D Similarity Metrics :
Electronic and Reactivity Profiles
Crystallographic Insights
- Packing Analysis : Short H···F contacts in Compound C (2.3–2.5 Å) contrast with I···I interactions in Compound A (3.5 Å), influencing crystal density and stability .
Biological Activity
The compound 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene , also known as F-BTBT-I2, is a complex organic molecule that has garnered attention for its potential biological activities and applications in various fields, particularly in organic light-emitting diodes (OLEDs) and medicinal chemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Functional Groups : Halogens (chlorine and iodine), fluorine atoms, and a bicyclic framework.
- Molecular Formula : The specific arrangement of carbon (C), hydrogen (H), boron (B), fluorine (F), and nitrogen (N) contributes to its unique properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | To be determined |
| Halogen Substituents | 4-chlorophenyl, difluoro, diiodo |
| Structural Framework | Bicyclic with aza and boron units |
While specific biological activity data for this compound is limited, it is hypothesized that the presence of halogens enhances its reactivity and potential interaction with biological targets. Similar compounds have shown various mechanisms of action including:
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Some derivatives have been explored as potential modulators of cannabinoid receptors (CB1), affecting appetite regulation and neuroprotection.
Case Studies
- Cannabinoid Receptor Antagonism :
-
Photophysical Properties :
- Research into BODIPY dyes with halogen substitutions shows enhanced fluorescence properties which could be leveraged in biological imaging applications.
-
Synthetic Pathways :
- The synthesis of related compounds often involves multi-step organic synthesis techniques which could be adapted for producing derivatives of the target compound for further biological testing.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems or other chemical entities. Potential methodologies include:
- In vitro assays to evaluate cytotoxicity and receptor binding.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been identified that share characteristics with 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo...
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | BODIPY dye with similar substitutions | Strong fluorescence properties |
| 2,2-Difluoro-4,6,10,12-tetramethyl-8-phenyl | Lacks halogens but retains core structure | Potentially less reactive |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological guidance:
- Begin with a nucleophilic substitution or condensation reaction using precursors like halogenated aryl groups and boron-containing intermediates. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to stabilize reactive intermediates .
- Monitor reaction progress using thin-layer chromatography (TLC) or in situ infrared spectroscopy (IR) to identify key intermediates. Post-synthesis, purify via recrystallization in ethanol/water mixtures to remove unreacted iodides or methylated byproducts .
- For yield optimization, systematically vary stoichiometric ratios (e.g., 1:1.2 for boronate:aryl halide) and employ catalysts like palladium complexes for cross-coupling steps .
Q. Which spectroscopic techniques are most reliable for characterizing its structural integrity?
Methodological guidance:
- Use elemental analysis to confirm stoichiometry (C, H, N, B, F, I) and melting point determination to assess purity (>95% recommended) .
- Employ UV-Vis spectroscopy (λmax 250–300 nm) to detect conjugated π-systems in the tricyclic core. IR spectroscopy (e.g., B-F stretches at ~1450 cm⁻¹, C-I at ~500 cm⁻¹) validates functional groups .
- Cross-validate with ¹H/¹³C NMR in deuterated DMSO to resolve methyl and aryl proton environments, noting diastereotopic effects from the azonia-boranuida ring .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in its boron-nitrogen coordination geometry?
Methodological guidance:
- Grow crystals via slow evaporation in acetonitrile/chloroform (1:3). Collect high-resolution SC-XRD data (Mo-Kα radiation, T = 100 K) to minimize thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters for heavy atoms (I, B) .
- Analyze bond angles (e.g., B-N distances: 1.54–1.58 Å) and torsion angles to confirm the tricyclic framework’s planarity. Compare with DFT-optimized geometries to identify steric strain from methyl/iodo substituents .
Q. What computational strategies predict its electronic properties and reactivity?
Methodological guidance:
- Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV). Use Gaussian09 or ORCA for excited-state simulations (TD-DFT) to correlate UV-Vis spectra with charge-transfer transitions .
- Apply MOPAC2009 for semi-empirical modeling of boron’s electrophilic behavior in nucleophilic environments. Simulate substituent effects (e.g., electron-withdrawing Cl, I) on reaction pathways .
Q. How should researchers address contradictory data between experimental and theoretical results?
Methodological guidance:
- Re-examine synthetic conditions (e.g., trace moisture causing boron hydrolysis) or crystallographic disorder in SC-XRD data. Use R factor analysis (target R < 0.05) to validate structural refinements .
- For computational discrepancies, recalibrate basis sets or include solvent effects (PCM model) in DFT calculations. Cross-check with multivariate statistical analysis to identify outliers in spectral datasets .
Q. What factorial design approaches optimize its functionalization for targeted applications?
Methodological guidance:
- Implement a 2^k factorial design to test variables: temperature (70–110°C), catalyst loading (0.5–2 mol%), and solvent polarity. Use ANOVA to identify significant factors (p < 0.05) affecting iodination efficiency .
- Apply response surface methodology (RSM) to model non-linear relationships between reaction time and diastereomeric excess. Validate with Pareto charts to prioritize optimization parameters .
Q. How does the compound’s photophysical stability vary under UV irradiation or oxidative conditions?
Methodological guidance:
- Conduct accelerated aging studies using a UV chamber (λ = 254 nm, 48 h). Monitor degradation via HPLC-MS to detect dehalogenation (loss of I) or ring-opening byproducts. Compare with control samples stored in dark/argon .
- Quantify boron-leaching using ICP-MS after exposure to H₂O₂ (1–5% v/v). Correlate stability with crystallographic packing motifs (e.g., H···F interactions in the lattice) .
Data Management & Validation
Q. What protocols ensure data integrity in multi-institutional studies?
Methodological guidance:
- Use blockchain-based platforms to timestamp raw spectral data and prevent tampering. Implement SHA-256 encryption for NMR/FID files and restrict access via role-based permissions .
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing crystallographic data (CCDC) and synthetic procedures (PubChem) with unique digital identifiers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
